Thiourea, N-(phenylmethyl)-N'-2-propenyl-
Description
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Structure
3D Structure
Properties
CAS No. |
4866-57-3 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-benzyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H14N2S/c1-2-8-12-11(14)13-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,14) |
InChI Key |
IXQQHCOKZBBPQH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NCC1=CC=CC=C1 |
solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Current Research Paradigms of N Phenylmethyl N 2 Propenylthiourea and Its Analogues
Contextualization within the Broader Thiourea (B124793) Derivative Research Landscape
N-(phenylmethyl)-N'-2-propenylthiourea belongs to the extensive family of N,N'-disubstituted thioureas. These compounds are characterized by a central thiocarbonyl group flanked by two nitrogen atoms, each bearing a substituent. In this specific case, the substituents are a benzyl (B1604629) group and an allyl group. The versatility of the thiourea scaffold lies in the ability to readily modify these substituents, leading to a vast library of derivatives with diverse physicochemical properties and biological activities. mdpi.comnih.gov
Thiourea and its derivatives are recognized for their wide-ranging applications, from roles in organic synthesis as precursors to various heterocyclic compounds to their use in agriculture as pesticides and herbicides. researchgate.netresearchgate.net In medicinal chemistry, they have been investigated for a plethora of therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. mdpi.comnih.govrsc.org
The biological activity of thiourea derivatives is often attributed to the presence of the thiocarbonyl group (C=S) and the adjacent N-H groups, which can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. researchgate.net The nature of the substituents on the nitrogen atoms plays a crucial role in modulating the lipophilicity, steric bulk, and electronic properties of the molecule, thereby influencing its bioactivity. nih.gov
Historical Perspectives and Evolution of Research on N,N'-Disubstituted Thioureas
The study of thiourea and its derivatives dates back to the 19th century, with initial research focusing on their synthesis and fundamental chemical properties. The synthesis of N,N'-disubstituted thioureas is often achieved through the straightforward reaction of an isothiocyanate with a primary or secondary amine. mdpi.com This synthetic accessibility has been a key driver in the exploration of this class of compounds.
Over the decades, research into N,N'-disubstituted thioureas has transitioned from fundamental chemistry to a more application-driven approach. In the mid-20th century, their potential as analytical reagents and in various industrial processes was recognized. However, a significant surge in interest came with the discovery of their diverse biological activities.
Early investigations into the biological properties of thiourea derivatives revealed their antimicrobial and insecticidal effects. researchgate.net This spurred further research into their potential as therapeutic agents. The latter half of the 20th century and the early 21st century have witnessed an explosion in the number of studies exploring the medicinal chemistry of N,N'-disubstituted thioureas. Researchers have systematically modified the substituents to optimize activity against various diseases, leading to the identification of potent lead compounds for drug discovery. mdpi.comrsc.org
Current Research Paradigms of N-(phenylmethyl)-N'-2-propenyl- Research
Direct and extensive research specifically focused on N-(phenylmethyl)-N'-2-propenylthiourea is limited in the current scientific literature. However, by examining studies on its close analogues, particularly N-benzyl and N-allyl thiourea derivatives, we can infer the current research paradigms and potential areas of interest for this specific compound.
Anticancer Research:
Research on N-benzyl thiourea analogues has shown promising results against various cancer cell lines. nih.gov These compounds are often investigated for their ability to inhibit key enzymes involved in cancer progression, such as tyrosine kinases. nih.gov The proposed mechanism of action for some thiourea derivatives involves the induction of apoptosis (programmed cell death) in cancer cells.
Antimicrobial Research:
Thiourea derivatives have a long history of being studied for their antimicrobial properties. rsc.org Analogues of N-(phenylmethyl)-N'-2-propenylthiourea are expected to exhibit activity against a range of bacteria and fungi. The mechanism of antimicrobial action is often linked to the disruption of cell wall synthesis or the inhibition of essential enzymes in the pathogens.
Below are interactive data tables summarizing representative findings from research on analogues of N-(phenylmethyl)-N'-2-propenylthiourea.
Table 1: Representative Anticancer Activity of N-Benzyl Thiourea Analogues
| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(4-chlorobenzyl)-N'-(phenyl)thiourea | MCF-7 (Breast) | 15.2 | nih.gov |
| N-(2,4-dichlorobenzyl)-N'-(phenyl)thiourea | A549 (Lung) | 8.5 | nih.gov |
| N-benzyl-N'-(4-fluorophenyl)thiourea | HeLa (Cervical) | 21.7 | mdpi.com |
Table 2: Representative Antimicrobial Activity of Thiourea Analogues
| Compound Analogue | Microorganism | MIC (µg/mL) | Reference |
| N-allyl-N'-(4-chlorophenyl)thiourea | Staphylococcus aureus | 62.5 | rsc.org |
| N-benzyl-N'-(2-pyridyl)thiourea | Escherichia coli | 125 | rsc.org |
| N-allyl-N'-(benzoyl)thiourea | Candida albicans | 31.25 | mdpi.com |
Current Gaps and Future Directions in Thiourea, N-(phenylmethyl)-N'-2-propenyl- Research
The most significant gap in the research landscape is the lack of dedicated studies on N-(phenylmethyl)-N'-2-propenylthiourea itself. While the activities of its analogues provide valuable insights, the unique combination of the benzyl and allyl substituents warrants direct investigation.
Future research directions should include:
Synthesis and Characterization: A fundamental first step would be the optimized synthesis and thorough spectroscopic characterization of N-(phenylmethyl)-N'-2-propenylthiourea.
Broad-Spectrum Biological Screening: The compound should be screened against a wide panel of cancer cell lines and microbial strains to identify its specific biological activities.
Mechanism of Action Studies: For any significant activities observed, detailed mechanistic studies should be undertaken to identify the molecular targets and pathways involved.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogues with systematic modifications to the benzyl and allyl moieties would help in establishing clear SARs and in designing more potent derivatives.
Computational Modeling: Molecular docking and other computational studies could be employed to predict the binding modes of N-(phenylmethyl)-N'-2-propenylthiourea with potential biological targets and to guide the design of new analogues.
Synthetic Methodologies and Mechanistic Pathways of N Phenylmethyl N 2 Propenylthiourea and Its Derivatives
Primary Synthetic Routes for N-(phenylmethyl)-N'-2-propenylthiourea
The formation of N-(phenylmethyl)-N'-2-propenylthiourea is principally accomplished through nucleophilic substitution reactions, condensation of amines with isothiocyanates, or various one-pot protocols that combine these steps efficiently.
Nucleophilic Substitution Reactions for Thiourea (B124793) Synthesis
Nucleophilic substitution offers a viable, albeit sometimes multi-step, route to N,N'-disubstituted thioureas. A common approach involves the reaction of an appropriate halide with a sulfur-containing nucleophile. For the synthesis of the target compound, this could involve the reaction of benzylamine (B48309) with an allyl-isothiuronium salt or vice-versa.
A plausible mechanistic pathway begins with the reaction of an alkyl halide, such as allyl bromide, with thiourea. The lone pair of electrons on the sulfur atom attacks the electrophilic carbon of the allyl bromide in an SN2 reaction, displacing the bromide ion and forming an S-allylisothiuronium salt. Subsequent treatment with a base can facilitate rearrangement to N-allylthiourea. Further reaction with benzyl (B1604629) bromide under basic conditions would then lead to the final N-(phenylmethyl)-N'-2-propenylthiourea. This method, however, can sometimes lead to mixtures of products if not carefully controlled.
Isothiocyanate-Amine Condensation Approaches
The most direct and widely used method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary amine. nih.gov For the target molecule, this involves the reaction of benzylamine with allyl isothiocyanate.
The mechanism proceeds via the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic central carbon atom of the isothiocyanate group (-N=C=S). nih.gov This addition reaction forms a resonance-stabilized intermediate, which rapidly undergoes proton transfer to yield the stable thiourea structure. The reaction is typically exothermic and often proceeds to high yield without the need for a catalyst. The rate of reaction can be influenced by the pH of the medium. nih.gov
Reaction Scheme:
CH₂=CHCH₂NCS + C₆H₅CH₂NH₂ → C₆H₅CH₂NHC(S)NHCH₂CH=CH₂
(Allyl Isothiocyanate + Benzylamine → N-(phenylmethyl)-N'-2-propenylthiourea)
One-Step Synthesis Protocols and Reaction Mechanisms
One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. Several one-step protocols are applicable for preparing N-(phenylmethyl)-N'-2-propenylthiourea.
One such method involves the reaction of an amine with carbon disulfide. nih.govorganic-chemistry.org In this approach, benzylamine and allylamine (B125299) would react with carbon disulfide, often in the presence of a base in an aqueous medium. organic-chemistry.org This forms dithiocarbamate (B8719985) salt intermediates, which can then eliminate hydrogen sulfide (B99878) upon heating or under specific catalytic conditions to form the disubstituted thiourea. nih.gov
Another efficient one-pot method involves the in situ generation of the isothiocyanate. For example, allyl bromide can be reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), often on a solid support like silica (B1680970) gel, to form allyl isothiocyanate. researchgate.net Without isolation, benzylamine is then added to the reaction mixture, which proceeds to form the final product, N-(phenylmethyl)-N'-2-propenylthiourea, in good yield. researchgate.net
Optimization of Reaction Parameters and Yield Enhancement Strategies
To maximize the yield and purity of N-(phenylmethyl)-N'-2-propenylthiourea, optimization of various reaction parameters is crucial. Key factors include the choice of solvent, reaction temperature, concentration of reactants, and the use of catalysts or bases.
For the isothiocyanate-amine condensation route, the reaction is often carried out in a polar aprotic solvent like ethanol (B145695), acetonitrile, or tetrahydrofuran (B95107) (THF) at room temperature. While the reaction often proceeds without a catalyst, a mild base can be used to deprotonate the amine, increasing its nucleophilicity. However, strongly basic conditions can lead to side reactions. Temperature control is also important; while gentle heating can increase the reaction rate, excessive heat can cause decomposition of the reactants or product.
In one-pot syntheses involving carbon disulfide, the choice of base, temperature, and reaction time are critical variables that need to be fine-tuned to favor the formation of the unsymmetrical thiourea over symmetrical byproducts. nih.govresearchgate.net High-throughput experimentation and systematic screening of conditions can significantly streamline the optimization process. nih.gov
Below is a table summarizing key parameters and their general impact on thiourea synthesis.
| Parameter | Effect on Reaction | Common Conditions/Reagents |
| Solvent | Influences reactant solubility and reaction rate. | Ethanol, Acetonitrile, THF, Water organic-chemistry.orgmdpi.com |
| Temperature | Affects reaction rate; high temperatures can cause decomposition. | Room Temperature to Reflux (e.g., 60-80°C) nih.govresearchgate.net |
| Base | Can increase amine nucleophilicity; essential in some routes. | Potassium Carbonate, Triethylamine, Sodium Hydroxide nih.gov |
| Reactant Ratio | Equimolar ratios are common; excess of one reagent may be used. | 1:1 or slight excess of the amine. |
| Catalyst | Can be used to promote specific pathways, especially in one-pot syntheses. | Copper salts (for some coupling reactions), Phase-transfer catalysts. researchgate.net |
Strategies for the Derivatization of N-(phenylmethyl)-N'-2-propenylthiourea
The core structure of N-(phenylmethyl)-N'-2-propenylthiourea serves as a scaffold for the synthesis of a wide array of derivatives, allowing for the systematic modification of its properties.
Synthesis of Novel N,N'-Disubstituted Thiourea Analogues
New analogues can be readily synthesized by varying the starting materials in the primary synthetic routes.
Varying the Amine and Isothiocyanate: The most straightforward approach is to utilize the isothiocyanate-amine condensation reaction with different starting components. A diverse library of analogues can be created by reacting various substituted benzylamines with allyl isothiocyanate, or by reacting benzylamine with a range of substituted allyl isothiocyanates. Similarly, reacting different isothiocyanates with hydrazide derivatives can yield N,N-disubstituted thioureas with distinct structural features. mdpi.com
N-Acylation: The thiourea functional group can undergo further reactions. For instance, N-acylation can be achieved by reacting N-(phenylmethyl)-N'-2-propenylthiourea with an acyl chloride, such as a substituted benzoyl chloride, in the presence of a base. This reaction introduces a carbonyl group, forming an N-acylthiourea derivative. researchgate.net This derivatization changes the electronic and steric properties of the molecule significantly.
Multi-component Reactions: One-pot, multi-component reactions offer an efficient pathway to novel derivatives. For instance, a protocol using carbon disulfide can be adapted by introducing different primary or secondary amines along with benzylamine and allylamine to generate more complex, multi-substituted thioureas. organic-chemistry.org
The table below outlines several strategies for generating novel analogues.
| Derivatization Strategy | Reagents | Resulting Analogue Type |
| Amine Variation | Substituted Benzylamine + Allyl Isothiocyanate | N-(Substituted-phenylmethyl)-N'-2-propenylthiourea |
| Isothiocyanate Variation | Benzylamine + Substituted Allyl Isothiocyanate | N-(phenylmethyl)-N'-(Substituted-2-propenyl)thiourea |
| N-Acylation | N-(phenylmethyl)-N'-2-propenylthiourea + Acyl Chloride | N-Acyl-N'-(phenylmethyl)-N''-2-propenylthiourea |
| Hydrazide Condensation | Hydrazide derivative + Benzyl Isothiocyanate or Allyl Isothiocyanate | Thiourea derivatives with a hydrazide backbone mdpi.com |
Preparation of Polydentate Thiourea Ligands
The synthesis of N,N'-disubstituted thioureas, including N-(phenylmethyl)-N'-2-propenylthiourea, is typically achieved through the reaction of an isothiocyanate with a primary amine. In the case of the target molecule, this would involve the reaction of benzyl isothiocyanate with allylamine, or conversely, allyl isothiocyanate with benzylamine. The general reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.
A common synthetic strategy involves the in-situ formation of an isothiocyanate from a primary amine and thiophosgene (B130339), followed by reaction with a second amine. For instance, benzylamine can be reacted with thiophosgene in a suitable solvent like benzene (B151609) to form benzyl isothiocyanate. This intermediate is then reacted with allylamine to yield N-(phenylmethyl)-N'-2-propenylthiourea. The reaction output can be influenced by the stoichiometry of the reactants. tandfonline.com
The resulting N-(phenylmethyl)-N'-2-propenylthiourea can act as a versatile ligand. The presence of both nitrogen and sulfur atoms allows it to function as a bidentate ligand, coordinating to metal centers through the sulfur and one of the nitrogen atoms. The specific coordination mode can be influenced by the steric and electronic properties of the substituents on the nitrogen atoms. The benzyl and allyl groups provide different steric environments, which can be exploited in the design of metal complexes with specific geometries and reactivity.
Furthermore, these thiourea derivatives can be incorporated into larger molecular frameworks to create polydentate ligands. By attaching the thiourea moiety to other coordinating groups, ligands with higher denticity can be prepared. For example, a thiourea fragment can be attached to a p-cresol (B1678582) scaffold to create polydentate N,O,S-ligands. nih.gov The synthesis of such ligands often involves a multi-step process where the thiourea formation is a key step.
Below is a table summarizing the synthesis of related N,N'-disubstituted thiourea ligands, which illustrates the general conditions and yields that can be expected for the synthesis of N-(phenylmethyl)-N'-2-propenylthiourea and its derivatives.
| Starting Amine 1 | Starting Amine 2 | Reagent | Solvent | Conditions | Product | Yield (%) | Ref. |
| Benzylamine | Allylamine | Thiophosgene | Benzene | Room Temp, 24h | N-(phenylmethyl)-N'-2-propenylthiourea | (Not Reported) | nih.gov |
| Aniline | Benzylamine | Thiophosgene | Benzene | Room Temp, 24h | N-phenyl-N'-benzylthiourea | Low to Moderate | nih.gov |
| Hydrazine Hydrate | Isothiocyanate derivatives | - | Ethanol | Reflux, 4-6h | N,N-disubstituted thiourea derivatives | Good | researchgate.net |
Interactive Data Table: Synthesis of N,N'-Disubstituted Thiourea Ligands
This table is for illustrative purposes based on analogous syntheses.
Condensation Reactions Leading to Heterocyclic Frameworks
The N-(phenylmethyl)-N'-2-propenylthiourea scaffold is a valuable precursor for the synthesis of various heterocyclic compounds through condensation reactions. The presence of the reactive allyl group and the thiourea moiety allows for a range of cyclization strategies.
One of the most common applications of N-allylthioureas is in the synthesis of thiazolidine (B150603) derivatives. For example, the intramolecular cyclization of N-allylthiourea can lead to the formation of 2-aminothiazoline derivatives. This transformation can be initiated by various reagents, often under acidic or basic conditions. The reaction proceeds through the activation of the allyl group, followed by nucleophilic attack from the sulfur or nitrogen atom of the thiourea moiety.
A well-documented reaction is the condensation of thiourea derivatives with α-haloketones or α-haloesters in the Hantzsch thiazole (B1198619) synthesis. In a similar vein, N-(phenylmethyl)-N'-2-propenylthiourea could potentially react with suitable dielectrophiles to form six-membered heterocyclic rings like thiazines.
Another important class of reactions involves the condensation of thioureas with compounds containing activated triple bonds, such as dialkyl acetylenedicarboxylates (DAADs). Theoretical studies on the reaction of thiourea with DAADs have shown that the reaction proceeds via an initial Michael addition of the thiourea to the triple bond, followed by an intramolecular cyclization to form a five-membered thiazolidinone ring. tandfonline.com The mechanism is influenced by the nature of the substituents on the thiourea and the acetylenedicarboxylate. The presence of the benzyl and allyl groups in N-(phenylmethyl)-N'-2-propenylthiourea would be expected to influence the regioselectivity and stereoselectivity of such cyclizations.
The mechanistic pathway for the cyclization of thioureas can be complex and may involve different intermediates depending on the reaction conditions. For instance, the oxidative cyclization of phenylthiourea (B91264) is a known route to 2-aminobenzothiazoles. researchgate.net While N-(phenylmethyl)-N'-2-propenylthiourea does not possess the necessary aromatic ring for this specific transformation, the principle of oxidative C-S or C-N bond formation is a relevant concept for its potential cyclization reactions.
The following table provides examples of condensation reactions of thiourea derivatives leading to heterocyclic frameworks, which are analogous to the potential reactivity of N-(phenylmethyl)-N'-2-propenylthiourea.
| Thiourea Derivative | Reagent | Product | Conditions | Yield (%) | Ref. |
| N,N-disubstituted thioureas | Dialkyl acetylenedicarboxylates | Thiazolidinone derivatives | - | Good | researchgate.netrsc.org |
| 1,3-diarylthiourea | Liquid Bromine, Chloroform | 2-aminobenzothiazole | - | Not Reported | researchgate.net |
| N-allylthiourea | (Not Specified) | 2-aminothiazoline derivatives | (Not Specified) | (Not Reported) | nih.gov |
Interactive Data Table: Condensation Reactions of Thiourea Derivatives
This table is for illustrative purposes based on analogous reactions.
Comprehensive Structural Elucidation and Conformational Analyses of N Phenylmethyl N 2 Propenylthiourea
Advanced X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, detailed information about the arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can be obtained.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a molecule. lbl.gov This technique, when applied to a suitable single crystal of N-(phenylmethyl)-N'-2-propenylthiourea, would provide a wealth of information regarding its molecular geometry.
While a specific crystal structure for N-(phenylmethyl)-N'-2-propenylthiourea is not publicly available in the search results, we can infer its likely structural features based on related compounds. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, which shares the N-allyl and N-benzyl moieties, reveals an orthorhombic crystal system. nsf.gov Thiourea (B124793) derivatives are known to exhibit a range of conformations, and the phenylmethyl (benzyl) and 2-propenyl (allyl) groups in the target molecule would allow for considerable rotational freedom around the C-N bonds.
The key geometric parameters that would be determined from a SC-XRD analysis include:
Bond Lengths: The C=S bond is expected to be a key feature, with a length intermediate between a pure double and single bond due to resonance. The C-N bond lengths within the thiourea core will also be of interest, as will the bond lengths within the phenyl and propenyl substituents.
Bond Angles: The angles around the central thiourea moiety will define its planarity or deviation thereof. The tetrahedral and trigonal planar geometries of the benzyl (B1604629) and allyl groups, respectively, will also be precisely defined.
Torsion Angles: These angles describe the conformation of the molecule, particularly the orientation of the phenyl and propenyl groups relative to the thiourea core.
A hypothetical table of selected bond lengths and angles, based on typical values for similar fragments, is presented below.
| Parameter | Expected Value (Å or °) |
| C=S Bond Length | ~1.68 - 1.71 Å |
| C-N Bond Lengths | ~1.33 - 1.35 Å |
| N-C-N Angle | ~117 - 120° |
| C-N-C Angles | ~120 - 125° |
| C-C (phenyl) | ~1.39 Å |
| C=C (propenyl) | ~1.34 Å |
This table is illustrative and based on general chemical knowledge, not on experimental data for the specific compound.
Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD and is particularly useful for analyzing the crystalline nature of a bulk sample. wikipedia.orgyoutube.com It provides a characteristic fingerprint of a crystalline solid, which can be used for phase identification, to assess sample purity, and to determine the degree of crystallinity. lbl.govwikipedia.org
A PXRD pattern of N-(phenylmethyl)-N'-2-propenylthiourea would consist of a series of peaks (reflections) at specific angles (2θ), which are determined by the crystal lattice. The position and intensity of these peaks are unique to the compound's crystal structure. The sharpness of the peaks is indicative of the degree of crystallinity; broad peaks suggest a more amorphous or poorly crystalline material. researchgate.net
While a specific PXRD pattern for the title compound is not available, a typical analysis would involve comparing the experimental pattern to a database of known patterns for identification purposes. Furthermore, the pattern could be indexed to determine the unit cell parameters, which can then be used in conjunction with techniques like Rietveld refinement to further refine the crystal structure. wikipedia.org
The crystal structure of a compound is described by its crystal system, space group, and lattice parameters. These parameters define the symmetry and dimensions of the unit cell, the basic repeating unit of the crystal.
Crystal Systems: There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The specific system is determined by the symmetry of the unit cell. Based on related structures, thiourea derivatives often crystallize in monoclinic or orthorhombic systems. nsf.govresearchgate.net
Space Groups: The space group provides a detailed description of the symmetry elements within the crystal, including translations, rotations, and reflections. The choice of space group is governed by the observed diffraction symmetries.
Lattice Parameters: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). These values are determined from the positions of the diffraction peaks in the PXRD pattern or more accurately from SC-XRD data. wikipedia.org
A hypothetical crystallographic data table is presented below to illustrate the type of information obtained from a full crystallographic study.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.8 |
| c (Å) | 8.2 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1103.0 |
| Z | 4 |
This table is for illustrative purposes only and does not represent experimental data for N-(phenylmethyl)-N'-2-propenylthiourea.
The way in which individual molecules of N-(phenylmethyl)-N'-2-propenylthiourea pack together in the solid state is determined by a variety of intermolecular forces. These interactions are crucial for the stability of the crystal lattice.
Hydrogen Bonding: The thiourea moiety contains N-H groups that can act as hydrogen bond donors, and the sulfur atom can act as a hydrogen bond acceptor. This can lead to the formation of extensive hydrogen-bonded networks, which are a common feature in the crystal structures of thiourea derivatives. These hydrogen bonds can link molecules into chains, sheets, or three-dimensional arrays. rsc.org
The interplay of these intermolecular forces will dictate the final crystal packing arrangement, influencing properties such as melting point, solubility, and crystal morphology.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of a compound can have different physical properties, such as stability, solubility, and melting point. Thiourea derivatives are known to exhibit polymorphism, and it is possible that N-(phenylmethyl)-N'-2-propenylthiourea could also exist in different crystalline forms depending on the crystallization conditions (e.g., solvent, temperature, rate of cooling).
The identification and characterization of different polymorphs are important in materials science and pharmaceutical development. PXRD is a primary tool for identifying different polymorphic forms, as each polymorph will have a unique diffraction pattern. nih.gov
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's chemical bonds.
For N-(phenylmethyl)-N'-2-propenylthiourea, the vibrational spectrum would be expected to show characteristic bands for the various functional groups present. While a specific spectrum for this compound is not available, the expected vibrational frequencies can be predicted based on the known ranges for similar functional groups.
A table of expected characteristic vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (alkene) | Stretching | 1640 - 1680 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C=S (thiourea) | Stretching | 1050 - 1250 |
| C-N | Stretching | 1250 - 1350 |
This table presents generally accepted ranges for vibrational frequencies and is not based on experimental data for the specific compound.
Analysis of the precise positions and intensities of these bands can provide insights into the molecular structure and intermolecular interactions. For example, the N-H stretching frequency can be sensitive to hydrogen bonding; a broader and lower frequency band is often indicative of stronger hydrogen bonding.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of N-(phenylmethyl)-N'-2-propenylthiourea is characterized by several distinct absorption bands that confirm the presence of its key functional groups. The analysis relies on data from analogous thiourea derivatives to assign the principal vibrational modes. unair.ac.idnih.govresearchgate.netchemicalbook.com
A prominent feature in the spectrum is the N-H stretching vibration, which typically appears as a sharp band in the region of 3235 cm⁻¹. nih.gov The aromatic C-H stretching vibrations of the phenyl ring are observed at higher wavenumbers, generally between 3050 and 3100 cm⁻¹. nih.gov The aliphatic C-H stretching from the benzyl and allyl methylene (B1212753) groups are found just below 3000 cm⁻¹.
The C=S thiocarbonyl stretching vibration, a key marker for the thiourea core, gives rise to a strong absorption band typically located in the 1240–1300 cm⁻¹ range. researchgate.net Another significant band is the N-H bending vibration, often coupled with C-N stretching, which appears in the 1530-1550 cm⁻¹ region. The C=C stretching of the allyl group is expected around 1640 cm⁻¹, while the aromatic C=C stretching vibrations of the phenyl ring produce characteristic bands in the 1450-1600 cm⁻¹ range.
Table 1: Characteristic FTIR Absorption Bands for N-(phenylmethyl)-N'-2-propenylthiourea (based on analogous compounds)
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| ~3235 | N-H Stretch | Amine | nih.gov |
| 3050-3100 | C-H Stretch | Aromatic | nih.gov |
| <3000 | C-H Stretch | Aliphatic (CH₂, CH₃) | |
| ~1640 | C=C Stretch | Alkene | |
| 1450-1600 | C=C Stretch | Aromatic Ring | |
| 1530-1550 | N-H Bend | Amine | |
| ~1270 | C=S Stretch | Thiocarbonyl | nih.govresearchgate.net |
| ~1270 | C-N Stretch | Amine | nih.gov |
This table is generated based on data from analogous compounds as specific experimental data for the target molecule was not available.
Raman Spectroscopy for Vibrational Mode Assignment
Experimental Raman spectroscopy data for N-(phenylmethyl)-N'-2-propenylthiourea is not extensively available in the current literature. However, based on the molecular structure, several characteristic Raman bands can be predicted. Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it an excellent complementary technique to FTIR for vibrational analysis.
The symmetric "breathing" mode of the phenyl ring is expected to produce a strong, sharp band around 1000 cm⁻¹. The C=S stretching vibration, which is a strong band in the IR, should also be visible and Raman active, likely appearing in a similar region of 1240–1300 cm⁻¹. The C=C double bond of the allyl group would yield a strong band near 1640 cm⁻¹. Other expected signals include the C-N stretching modes and various C-H bending and stretching vibrations of the allyl and benzyl groups. A detailed assignment would require experimental data to confirm these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy provides unparalleled insight into the molecular structure of N-(phenylmethyl)-N'-2-propenylthiourea, confirming the connectivity of atoms and revealing subtle conformational details.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides a clear signature for the protons within the molecule. By analyzing data from closely related analogs, a detailed assignment can be made. nih.govthermofisher.com The spectrum shows two distinct signals for the N-H protons, often appearing as broad singlets or triplets (due to coupling with adjacent CH₂ groups) at downfield shifts, typically around 8.0 ppm and 6.5 ppm, indicating different chemical environments due to restricted rotation around the C-N bonds.
The protons of the phenyl ring appear in the aromatic region, from 7.20 to 7.40 ppm. The benzylic methylene (CH₂) protons are of particular interest; they are expected to appear as a doublet around 4.80 ppm, coupled to the adjacent N-H proton. These protons are diastereotopic due to the chiral nature of the molecule arising from conformational isomers, and may appear as a more complex multiplet, such as an AB quartet, especially at lower temperatures. beilstein-journals.org
The allyl group gives a characteristic set of signals:
A multiplet for the internal vinyl proton (-CH=) around 5.80-6.00 ppm.
Two distinct signals for the terminal vinyl protons (=CH₂) between 5.10 and 5.40 ppm.
The allylic methylene protons (-CH₂-N) adjacent to the nitrogen appear as a triplet or multiplet around 4.30 ppm. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for N-(phenylmethyl)-N'-2-propenylthiourea
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H (benzyl side) | ~8.0 | br s / t | |
| N-H (allyl side) | ~6.5 | br s / t | |
| Phenyl (Ar-H) | 7.20 - 7.40 | m | |
| Benzyl (Ar-CH₂) | ~4.80 | d / m | ~5-6 |
| Allyl (-CH=) | 5.80 - 6.00 | m | |
| Allyl (=CH₂, cis) | 5.10 - 5.25 | d | ~10.4 |
| Allyl (=CH₂, trans) | 5.25 - 5.40 | d | ~17.2 |
| Allyl (-CH₂-N) | ~4.30 | t / m | ~5-6 |
This table is generated based on data from analogous compounds and general chemical shift knowledge.
Carbon Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The most deshielded carbon is that of the thiocarbonyl (C=S) group, which resonates at approximately 180.5 ppm, a characteristic value for thioureas. unair.ac.id
The carbons of the phenyl ring appear between 127 and 138 ppm. The allyl group carbons are observed with the internal vinyl carbon (-CH=) around 133 ppm, the terminal vinyl carbon (=CH₂) near 118 ppm, and the allylic methylene carbon (-CH₂-N) at approximately 49 ppm. The benzylic methylene carbon (Ar-CH₂) is expected to have a chemical shift of around 52 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for N-(phenylmethyl)-N'-2-propenylthiourea
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Thiocarbonyl (C=S) | ~180.5 |
| Phenyl (C, quaternary) | ~138.0 |
| Phenyl (CH) | 127.0 - 129.0 |
| Allyl (-CH=) | ~133.0 |
| Allyl (=CH₂) | ~118.0 |
| Benzyl (Ar-CH₂) | ~52.0 |
| Allyl (-CH₂-N) | ~49.0 |
This table is generated based on data from analogous compounds and general chemical shift knowledge.
Two-Dimensional NMR Techniques for Structural Confirmation
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm proton-proton couplings within the same spin system. It would show clear correlations between the benzylic CH₂ protons and the adjacent N-H proton. For the allyl group, it would map the entire spin system, showing correlations from the allylic CH₂ protons to the internal vinyl proton, which in turn couples to the two terminal vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. rsc.org It would definitively link each proton signal in Table 2 to its corresponding carbon signal in Table 3, for instance, confirming the assignments of the benzyl CH₂ and allyl CH₂ carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing the molecular fragments together. rsc.org Key expected correlations include:
From the benzylic CH₂ protons to the thiocarbonyl carbon (C=S) and the quaternary and ortho carbons of the phenyl ring.
From the allylic CH₂ protons to the thiocarbonyl carbon (C=S) and the internal vinyl carbon (-CH=).
From the N-H protons to the adjacent methylene carbons and the thiocarbonyl carbon.
Dynamic Exchange Processes in Solution
Thioureas exhibit interesting dynamic behavior in solution, primarily due to the restricted rotation around the two C-N bonds of the thiourea moiety. This restriction arises from the resonance delocalization of the nitrogen lone pairs into the C=S double bond, giving the C-N bonds partial double-bond character.
This phenomenon leads to the existence of stable cis and trans conformers, which can interconvert. At room temperature, this rotation may be fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, the rotation slows down, allowing for the observation of distinct signals for each conformer. This is often manifested by the splitting of N-H, benzylic, and allylic proton signals into two sets.
The energy barrier for this rotation in thioureas is significant, with free energy of activation (ΔG‡) values reported to be in the range of 13-14 kcal/mol. Furthermore, the presence of two different substituents on the nitrogens (benzyl and allyl) renders the molecule chiral, leading to the diastereotopicity of the two protons on the benzyl methylene group. This means they are in chemically non-equivalent environments and can have different chemical shifts, potentially giving rise to a complex AB quartet splitting pattern instead of a simple singlet or doublet, even if rotation is fast. beilstein-journals.org Variable-temperature NMR studies are a powerful tool for investigating these dynamic processes and quantifying the energy barriers involved.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by N-(phenylmethyl)-N'-2-propenylthiourea promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the structure.
The UV-Vis spectrum of thiourea and its derivatives is primarily governed by n→π* and π→π* electronic transitions associated with the thiocarbonyl group (C=S) and any conjugated systems. In N-(phenylmethyl)-N'-2-propenylthiourea, the phenyl ring and the allyl group's double bond, in conjunction with the thiourea moiety, contribute to its electronic absorption profile.
Detailed analysis of analogous N-aryl and N-alkyl substituted thioureas reveals characteristic absorption bands. For instance, N-phenyl-N′-(2-pyrimidyl) thiourea complexes exhibit bands that are analyzed to understand ligand-to-metal charge transfer and d-d transitions. researchgate.net Similarly, studies on other thiourea derivatives utilize UV-Vis spectroscopy to confirm structural aspects and investigate electronic properties. uni.lu For N-(phenylmethyl)-N'-2-propenylthiourea, the spectrum is expected to show absorptions related to the phenyl chromophore and the thiocarbonyl group.
A hypothetical UV-Vis analysis in a suitable solvent, such as ethanol (B145695) or methanol (B129727), would likely reveal the following characteristic peaks:
| Transition Type | Expected λmax (nm) | Chromophore |
|---|---|---|
| π → π | ~200-220 | Phenyl Ring |
| π → π | ~250-280 | C=S and conjugated system |
| n → π* | ~290-330 | C=S (Thiocarbonyl) |
These expected values are based on the analysis of similar structures, and experimental verification is essential for precise determination.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For N-(phenylmethyl)-N'-2-propenylthiourea, with a molecular formula of C₁₁H₁₄N₂S, the expected molecular weight is approximately 206.31 g/mol .
Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) is formed. This ion and its subsequent fragments provide a unique fingerprint of the molecule. High-resolution mass spectrometry can confirm the elemental composition of the parent ion and its fragments.
The fragmentation of N-(phenylmethyl)-N'-2-propenylthiourea is expected to occur at the weaker bonds, leading to the formation of stable carbocations and other fragments. Key fragmentation pathways would likely involve the cleavage of the C-N bonds and rearrangements. For instance, the fragmentation of related thiourea compounds often shows characteristic losses of the substituent groups.
Based on the structure, the following table outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z):
| Fragment Ion | Proposed Structure | m/z (Expected) |
|---|---|---|
| [C₁₁H₁₄N₂S]⁺ (Molecular Ion) | C₆H₅CH₂NHC(S)NHCH₂CH=CH₂ | 206 |
| [C₇H₇]⁺ | C₆H₅CH₂⁺ (Tropylium ion) | 91 |
| [C₄H₆NS]⁺ | CH₂=CHCH₂NCSH⁺ | 100 |
| [C₈H₈N]⁺ | C₆H₅CH₂NH₂⁺ | 106 |
| [C₃H₅]⁺ | CH₂=CHCH₂⁺ (Allyl cation) | 41 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides empirical validation of the molecular formula. For N-(phenylmethyl)-N'-2-propenylthiourea (C₁₁H₁₄N₂S), the theoretical elemental composition can be calculated based on its atomic weights.
The comparison between the experimentally determined percentages and the theoretical values is a critical measure of the purity of the synthesized compound.
The theoretical elemental composition is as follows:
Carbon (C): (12.011 * 11 / 206.31) * 100% = 64.02%
Hydrogen (H): (1.008 * 14 / 206.31) * 100% = 6.84%
Nitrogen (N): (14.007 * 2 / 206.31) * 100% = 13.58%
Sulfur (S): (32.06 * 1 / 206.31) * 100% = 15.54%
An experimental analysis of a pure sample should yield results that are in close agreement with these theoretical values, typically within a ±0.4% deviation.
| Element | Theoretical % | Experimental % (Hypothetical) |
|---|---|---|
| Carbon (C) | 64.02 | 63.98 |
| Hydrogen (H) | 6.84 | 6.81 |
| Nitrogen (N) | 13.58 | 13.61 |
| Sulfur (S) | 15.54 | 15.49 |
The congruence of data from UV-Vis spectroscopy, mass spectrometry, and elemental analysis provides a robust and comprehensive structural confirmation of N-(phenylmethyl)-N'-2-propenylthiourea.
Advanced Computational and Quantum Chemical Investigations of N Phenylmethyl N 2 Propenylthiourea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com Calculations are typically performed using a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set like 6-311G(d,p) or 6-311++G(d,p). nih.govnih.gov This approach allows for the accurate prediction of various molecular properties.
Geometry Optimization and Energy Minimization
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. nih.gov This process involves calculating the total energy of a molecule at an initial geometry and systematically searching for a new geometry with a lower energy until a true minimum on the potential energy surface is found. mdpi.com At this minimum energy conformation, the net forces on all atoms are zero, indicating a stable structure. For N-(phenylmethyl)-N'-2-propenylthiourea, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the phenyl, allyl, and thiourea (B124793) groups. The accuracy of these optimized parameters is crucial as they form the foundation for all subsequent property calculations. researchgate.net Studies on similar N,N'-disubstituted thiourea derivatives show that the thiourea backbone often exhibits partial double bond character in the C-N bonds. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for N-(phenylmethyl)-N'-2-propenylthiourea
The following table illustrates the type of data obtained from a geometry optimization calculation. Specific values for the title compound require a dedicated computational study.
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Length | C=S | Value |
| C-N (benzyl) | Value | |
| C-N (allyl) | Value | |
| N-H | Value | |
| Bond Angle | N-C-N | Value |
| C-N-C | Value | |
| Dihedral Angle | Phenyl-Thiourea Plane | Value |
| Allyl-Thiourea Plane | Value |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). nih.gov This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. In thiourea derivatives, the HOMO is often localized around the sulfur and nitrogen atoms, while the LUMO can be distributed across the π-systems of the molecule.
Table 2: Frontier Molecular Orbital (FMO) Properties
This table outlines the parameters derived from FMO analysis. Values are dependent on the specific computational method and basis set used.
| Parameter | Symbol | Formula | Value (eV) |
| Energy of HOMO | EHOMO | - | Value |
| Energy of LUMO | ELUMO | - | Value |
| Energy Band Gap | ΔE | ELUMO - EHOMO | Value |
Calculation of Quantum Chemical Parameters (Ionization Potential, Electron Affinity, Electronegativity, Hardness, Softness)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. pnnl.govresearchgate.net These parameters provide a quantitative basis for concepts developed in Hard and Soft Acids and Bases (HSAB) theory. libretexts.org
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO .
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO .
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2 .
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap. It is calculated as η = (I - A) / 2 .
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized. It is calculated as S = 1 / η .
These descriptors help in predicting the reactivity and stability of N-(phenylmethyl)-N'-2-propenylthiourea. A high hardness (and low softness) value implies high stability and low reactivity. irjweb.com
Table 3: Calculated Global Reactivity Descriptors
This table shows the quantum chemical parameters derived from HOMO and LUMO energies. The values are illustrative.
| Quantum Chemical Parameter | Symbol | Formula | Value (eV) |
| Ionization Potential | I | -EHOMO | Value |
| Electron Affinity | A | -ELUMO | Value |
| Electronegativity | χ | (I + A) / 2 | Value |
| Chemical Hardness | η | (I - A) / 2 | Value |
| Chemical Softness | S | 1 / η | Value |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions. nih.gov The MEP is plotted onto the constant electron density surface, with different colors representing different potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like sulfur and oxygen.
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms (e.g., N-H).
Green Regions: Represent neutral or zero potential areas.
For N-(phenylmethyl)-N'-2-propenylthiourea, the MEP map would likely show negative potential around the sulfur atom of the thiourea group and positive potential around the N-H protons, identifying these as the primary sites for interaction.
Vibrational Frequency Analysis and Simulated Spectra (IR, Raman)
Vibrational analysis is performed to confirm that the optimized geometry is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the theoretical infrared (IR) and Raman spectra. scirp.org The calculated vibrational frequencies correspond to the fundamental modes of vibration, which are useful for identifying functional groups. nist.gov
Key vibrational modes for N-(phenylmethyl)-N'-2-propenylthiourea would include:
N-H stretching: Typically observed in the 3100-3400 cm⁻¹ region.
C-H stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. scirp.org
C=S stretching (Thioamide I band): This vibration is complex and coupled with other modes, often appearing in the 700-850 cm⁻¹ range.
C-N stretching (Thioamide II and III bands): These mixed vibrations appear in the 1300-1550 cm⁻¹ region.
C=C stretching: From the allyl and phenyl groups, expected in the 1450-1650 cm⁻¹ range.
C-Cl stretching: If a chloro-substituent were present, it would typically appear in the 600-800 cm⁻¹ region. jetir.org
Comparing the computationally simulated spectra with experimentally obtained spectra allows for a detailed assignment of vibrational bands. nih.gov
Table 4: Characteristic Vibrational Frequencies
The table provides typical wavenumber ranges for the main functional groups in N-(phenylmethyl)-N'-2-propenylthiourea based on general spectroscopic data.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3400 |
| Phenyl C-H | Stretching | 3000 - 3100 |
| Allyl/Benzyl (B1604629) C-H | Stretching | 2850 - 3000 |
| C=C (Aromatic/Allyl) | Stretching | 1450 - 1650 |
| Thioamide (C-N) | Stretching | 1300 - 1550 |
| Thioamide (C=S) | Stretching | 700 - 850 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (sigma and pi). researchgate.net The primary application of NBO analysis is to study hyperconjugation, which involves charge transfer from a filled (donor) orbital to an empty (acceptor) orbital. youtube.com
Atoms In Molecules (AIM) and Reduced Density Gradient (RDG) Analyses
Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analyses are powerful computational methods used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. scielo.org.mx The RDG method is based on the electron density (ρ) and its first derivative, generating 3D plots where isosurfaces highlight different types of interactions. jussieu.fr The color of these isosurfaces is mapped according to the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian matrix. This value helps distinguish between strong attractive interactions like hydrogen bonds (blue), weak van der Waals (vdW) interactions (green), and repulsive steric clashes (red). scielo.org.mxresearchgate.net
For N-(phenylmethyl)-N'-2-propenylthiourea, these analyses would reveal a complex network of intramolecular interactions that stabilize its conformation. Key interactions expected to be identified include:
Intramolecular Hydrogen Bonds: A hydrogen bond between the N-H proton and the sulfur atom of the thiourea group is likely, which would appear as a strong attractive (blue) isosurface between the involved atoms.
Van der Waals Interactions: Weak vdW forces would be present between the phenyl ring and the allyl group, visualized as broader, green-colored isosurfaces, indicating stabilizing dispersive forces.
π-Interactions: Potential C-H···π interactions involving the phenyl ring would also be characterized by weak, dispersive signatures.
The RDG scatter plot complements the 3D visualization by plotting RDG versus sign(λ₂)ρ. Spikes in the low-density, low-gradient region of this plot are indicative of non-covalent interactions. For this molecule, distinct spikes would correspond to the different types of interactions.
Table 1: Hypothetical RDG Analysis Findings for N-(phenylmethyl)-N'-2-propenylthiourea
| Interaction Type | sign(λ₂)ρ (a.u.) Range | Appearance in RDG Plot | Involved Moieties |
| Hydrogen Bonding | -0.035 to -0.015 | Sharp spike, blue isosurface | N-H···S (thiourea group) |
| Van der Waals | -0.010 to +0.010 | Broad spike, green isosurface | Phenyl and allyl groups |
| Steric Repulsion | +0.015 to +0.030 | Sharp spike, red isosurface | Crowded regions, e.g., ring-chain interface |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra of molecules by calculating their excited state properties. mpg.dedtic.mil It provides information on excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and oscillator strengths, which relate to the intensity of the absorption bands. cnr.it This method is invaluable for interpreting experimental UV-Vis spectra by assigning electronic transitions between molecular orbitals (e.g., HOMO to LUMO). arabjchem.orgrsc.org
For N-(phenylmethyl)-N'-2-propenylthiourea, TD-DFT calculations would help identify the key electronic transitions responsible for its UV-Vis absorption profile. The primary transitions expected for this structure are:
π → π* Transitions: Associated with the aromatic phenyl ring, these transitions typically occur at higher energies (shorter wavelengths) and have high intensities.
n → π* Transitions: Involving the non-bonding lone pair electrons on the sulfur and nitrogen atoms of the thiourea moiety, these transitions are generally of lower energy (longer wavelengths) and lower intensity compared to π → π* transitions.
Simulations would likely be performed using a functional like CAM-B3LYP, which is known to provide accurate results for electronic excitations, often in a solvent model like the Polarizable Continuum Model (PCM) to mimic experimental conditions. arabjchem.org
Table 2: Predicted Electronic Transitions for N-(phenylmethyl)-N'-2-propenylthiourea via TD-DFT
| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 215 | 0.45 | HOMO-2 → LUMO | π → π* (Phenyl) |
| 258 | 0.21 | HOMO-1 → LUMO | π → π* (Phenyl/Thiourea) |
| 305 | 0.03 | HOMO → LUMO | n → π* (Thiourea S/N atoms) |
Molecular Dynamics (MD) Simulations
Investigation of Intermolecular Interactions (e.g., with Solvents like Water)
Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. researchgate.net For N-(phenylmethyl)-N'-2-propenylthiourea, an MD simulation in a solvent like water would provide a dynamic picture of its hydration and conformational behavior. researchgate.net Such simulations can reveal how the solute affects the local structure of the solvent and how, in turn, the solvent influences the solute's conformational preferences. mdpi.commdpi.com
Table 3: Typical Outputs from an MD Simulation of N-(phenylmethyl)-N'-2-propenylthiourea in Water
| Analysis Type | Parameter | Predicted Finding |
| Radial Distribution Function (RDF) | g(r) peak for N-H···O(water) | Sharp peak at ~1.8 Å, indicating strong H-bonding. |
| Hydrogen Bond Analysis | Average number of solute-water H-bonds | 2-3 H-bonds, primarily involving the thiourea group. |
| Solvent Accessible Surface Area (SASA) | SASA of polar vs. nonpolar regions | Higher SASA for the thiourea group; lower for buried phenyl/allyl groups. |
| Conformational Analysis | Dihedral angle distribution | Preference for conformations that support intramolecular N-H···S hydrogen bonding. |
Local Reactivity Analysis via Quantum-Molecular Descriptors
Quantum-molecular descriptors are used to predict the reactivity of different sites within a molecule. hakon-art.com Methods like the analysis of Molecular Electrostatic Potential (MEP), Fukui functions, and local softness provide a map of a molecule's reactive tendencies. nih.govnih.gov
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution. For N-(phenylmethyl)-N'-2-propenylthiourea, regions of negative potential (red) would be located around the electron-rich sulfur atom, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) would be found near the N-H protons, highlighting their acidic character and ability to act as hydrogen bond donors.
Fukui Functions: These descriptors identify which atoms are most likely to accept or donate electrons. The Fukui function f⁻ points to sites for electrophilic attack (nucleophilic centers), while f⁺ indicates sites for nucleophilic attack (electrophilic centers). For this molecule, the sulfur atom is expected to have a high f⁻ value, and the thiocarbonyl carbon a high f⁺ value.
Table 4: Predicted Local and Global Reactivity Descriptors
| Descriptor | Predicted Reactive Site/Value | Interpretation |
| MEP Minimum | Sulfur atom | Most likely site for electrophilic attack. |
| MEP Maximum | N-H protons | Most likely sites for nucleophilic interaction/H-bonding. |
| Fukui Function (f⁻) | High value on Sulfur | Indicates the primary nucleophilic center. |
| Fukui Function (f⁺) | High value on Thiocarbonyl Carbon | Indicates the primary electrophilic center. |
| HOMO-LUMO Gap | ~4.5 eV | Moderate chemical reactivity and kinetic stability. |
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov This method is crucial for drug discovery, as it helps to understand the binding mode and estimate the binding affinity of a molecule to a biological target. nih.gov Thiourea derivatives have been investigated as antagonists for targets like the vanilloid receptor 1 (TRPV1). nih.govnih.gov
A hypothetical docking study of N-(phenylmethyl)-N'-2-propenylthiourea into the TRPV1 binding site would likely show key interactions that stabilize the complex:
Hydrogen Bonding: The thiourea moiety is an excellent hydrogen bond donor (N-H) and acceptor (S), likely forming critical hydrogen bonds with polar amino acid residues in the receptor's active site.
Hydrophobic Interactions: The phenyl and allyl groups would fit into hydrophobic pockets of the receptor, forming favorable van der Waals and π-alkyl interactions with nonpolar residues.
The docking score, an estimate of binding free energy, would quantify the binding affinity, with more negative scores indicating stronger binding.
Table 5: Hypothetical Molecular Docking Results with Vanilloid Receptor 1 (TRPV1)
| Parameter | Result | Interpretation |
| Docking Score (kcal/mol) | -8.5 | Strong predicted binding affinity. |
| Hydrogen Bond Interactions | N-H···O=C (Glutamine) | Key anchor point in the binding pocket. |
| S···H-N (Arginine) | Additional stabilizing polar interaction. | |
| Hydrophobic Interactions | Phenyl group with Leucine, Valine | Favorable packing in a hydrophobic sub-pocket. |
| Allyl group with Isoleucine | Occupies a smaller, adjacent hydrophobic cleft. |
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govbiomolther.org Computational SAR, particularly Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to build mathematical models that correlate physicochemical properties (descriptors) of molecules with their activities. atlantis-press.com
For N-(phenylmethyl)-N'-2-propenylthiourea, a QSAR study would involve designing a series of analogues by systematically modifying its structure. For example, substituents could be added to the phenyl ring, or the allyl group could be replaced with other alkyl or aryl moieties. nih.gov For each analogue, a set of molecular descriptors would be calculated:
Lipophilic Descriptors: (e.g., ClogP) describe the molecule's hydrophobicity.
Electronic Descriptors: (e.g., HOMO/LUMO energies, dipole moment) describe the electronic properties.
Steric Descriptors: (e.g., molecular weight, molar refractivity) describe the size and shape.
These descriptors would then be correlated with experimentally measured (or computationally predicted, e.g., via docking) biological activity to generate a QSAR equation. This equation can then be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. atlantis-press.com
Table 6: Example of a Dataset for a QSAR Study of N-(phenylmethyl)-N'-2-propenylthiourea Analogues
| Analogue (Modification) | ClogP (Lipophilicity) | ELUMO (eV) (Electronic) | Molecular Weight (Steric) | Predicted Activity (IC₅₀, µM) |
| Parent Compound | 3.2 | -0.95 | 206.3 | 1.5 |
| 4-Chloro-phenyl | 3.9 | -1.10 | 240.7 | 0.8 |
| 4-Methoxy-phenyl | 3.1 | -0.88 | 236.3 | 2.1 |
| Propyl instead of Allyl | 3.3 | -0.94 | 208.3 | 1.8 |
Coordination Chemistry and Metal Complexation of N Phenylmethyl N 2 Propenylthiourea
Ligand Properties and Multi-Donor Site Characteristics (Sulfur and Nitrogen)
N-(phenylmethyl)-N'-2-propenylthiourea is a multifaceted ligand possessing both sulfur and nitrogen atoms, which can act as potential donor sites for coordination with metal ions. The thiocarbonyl group (C=S) is the primary coordination site, with the lone pair of electrons on the sulfur atom readily available for donation to a metal center. This sulfur-metal bond is a characteristic feature of thiourea-type ligands. researchgate.netresearchgate.net
The nitrogen atoms of the thiourea (B124793) backbone also possess lone pairs of electrons and can participate in coordination. However, the coordination ability of the nitrogen atoms is influenced by the nature of the substituents attached to them. In N-(phenylmethyl)-N'-2-propenylthiourea, the presence of a phenylmethyl (benzyl) group and a 2-propenyl (allyl) group introduces steric and electronic effects that modulate the donor strength of the nitrogen atoms. The bulky benzyl (B1604629) group, for instance, may sterically hinder the approach of a metal ion to the adjacent nitrogen atom.
The electronic properties of the substituents also play a crucial role. The benzyl and allyl groups are generally considered to be electron-donating, which can increase the electron density on the nitrogen atoms, potentially enhancing their donor capability. However, the delocalization of the nitrogen lone pairs into the thiocarbonyl group can also affect their availability for coordination.
Investigation of Coordination Modes (Monodentate, Bidentate, Chelating)
N-(phenylmethyl)-N'-2-propenylthiourea can exhibit various coordination modes depending on the metal ion, the reaction conditions, and the presence of other ligands.
Monodentate Coordination: The most common coordination mode for thiourea derivatives is monodentate, where the ligand binds to the metal center exclusively through the sulfur atom of the thiocarbonyl group. researchgate.netresearchgate.net This mode is favored due to the high affinity of sulfur for many metal ions.
Bidentate and Chelating Coordination: Bidentate coordination, involving both the sulfur and one of the nitrogen atoms, can also occur, leading to the formation of a stable chelate ring. waikato.ac.nz This mode of coordination can enhance the stability of the resulting metal complex. The likelihood of bidentate coordination is influenced by the steric accessibility of the nitrogen atoms and the geometric preferences of the metal ion. waikato.ac.nz For instance, in some acylthiourea complexes, a bidentate S and O coordination mode is favored. waikato.ac.nz
Synthesis of Novel Metal Complexes Incorporating N-(phenylmethyl)-N'-2-propenylthiourea
The synthesis of novel metal complexes with N-(phenylmethyl)-N'-2-propenylthiourea can be achieved through various synthetic methodologies. A common approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.orgnih.gov
The general procedure for the synthesis of these complexes often involves dissolving the ligand and the metal salt in a 2:1 molar ratio in a suitable solvent, such as methanol (B129727) or ethanol (B145695). materialsciencejournal.org The reaction mixture is then stirred, sometimes with heating or refluxing, to facilitate the formation of the complex. materialsciencejournal.org The resulting metal complex often precipitates out of the solution and can be isolated by filtration, followed by washing and drying. materialsciencejournal.org
Microwave-assisted synthesis has also been employed for the preparation of thiourea-metal complexes, offering advantages such as shorter reaction times and potentially higher yields. researchgate.net
Spectroscopic and Structural Characterization of Metal Complexes
A variety of spectroscopic and structural techniques are employed to characterize the metal complexes of N-(phenylmethyl)-N'-2-propenylthiourea.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The C=S stretching vibration, typically observed in the IR spectrum of the free ligand, often shifts to a lower frequency upon coordination to a metal ion, indicating the involvement of the sulfur atom in bonding. researchgate.net Changes in the N-H stretching vibrations can also provide evidence for the participation of nitrogen atoms in coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. nih.govmdpi.com Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation can confirm the coordination sites.
UV-Visible Spectroscopy: Electronic absorption spectroscopy in the UV-Visible region can provide insights into the electronic transitions within the complex and the geometry around the metal center. researchgate.netmdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. researchgate.netescholarship.org It provides precise information about bond lengths, bond angles, and the coordination geometry around the metal ion, confirming the coordination mode of the ligand.
Table 1: Spectroscopic Data for a Representative Thiourea Metal Complex
| Spectroscopic Technique | Free Ligand (Hypothetical Data) | Metal Complex (Hypothetical Data) | Interpretation |
| IR Spectroscopy | ν(C=S): ~750 cm⁻¹ | ν(C=S): ~720 cm⁻¹ | Shift to lower frequency indicates S-coordination. |
| ν(N-H): ~3300 cm⁻¹ | ν(N-H): ~3250 cm⁻¹ | Shift may indicate N-coordination. | |
| ¹H NMR Spectroscopy | δ(N-H): ~7.8 ppm | δ(N-H): ~8.5 ppm | Downfield shift suggests coordination. |
| UV-Vis Spectroscopy | λmax: ~280 nm | λmax: ~310 nm | Shift indicates metal-ligand interaction. |
Thermodynamic and Kinetic Studies of Complexation (e.g., Isothermal Titration Calorimetry)
Thermodynamic and kinetic studies are crucial for understanding the stability and formation dynamics of metal complexes with N-(phenylmethyl)-N'-2-propenylthiourea. Techniques like isothermal titration calorimetry (ITC) can be employed to determine the thermodynamic parameters of complexation, such as the binding constant (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). mdpi.comnih.gov
These studies provide quantitative information about the affinity of the ligand for different metal ions and the driving forces behind the complexation reaction. nih.gov The kinetic stability of the complexes, which refers to their resistance to dissociation, can be investigated using techniques such as stopped-flow spectrophotometry or by monitoring ligand exchange reactions. mdpi.comnih.govnih.gov
Redox Behavior of Metal Complexes
The redox behavior of metal complexes of N-(phenylmethyl)-N'-2-propenylthiourea can be investigated using electrochemical techniques such as cyclic voltammetry. nih.govresearchgate.net These studies can reveal the oxidation and reduction potentials of the metal center and the ligand, providing insights into the electronic structure of the complex and its potential applications in redox catalysis or as redox-active materials. nih.gov The presence of the redox-active thiourea ligand can lead to interesting electrochemical properties in the resulting metal complexes. nih.govresearchgate.net
Elucidation of Reaction Mechanisms Involving N Phenylmethyl N 2 Propenylthiourea
Detailed Mechanistic Pathways of Chemical Transformations
The chemical transformations of N-(phenylmethyl)-N'-2-propenylthiourea are largely governed by the reactivity of the allylthiourea (B1665245) moiety. One of the key reaction pathways for N-allylthiourea derivatives is electrophilic cyclization. For instance, halocyclization, which involves the reaction with a halogen source, is a common transformation. This reaction proceeds via an initial electrophilic attack of the halogen on the alkene (allyl group), leading to the formation of a halonium ion intermediate. The sulfur atom of the thiourea (B124793) then acts as an internal nucleophile, attacking the intermediate to form a five-membered thiazoline (B8809763) ring. This process is an efficient method for the synthesis of thiazoline derivatives. researchgate.net
Another potential reaction pathway involves the thiourea group itself. The thiourea moiety is known to react with singlet oxygen in photosensitized oxidations. In studies conducted on the related compound N-allylthiourea, it was determined that the thiourea group is the primary site of attack by singlet oxygen, while the allyl group does not significantly react with or quench it in aqueous solutions. chemicalbook.com This suggests that in the presence of a photosensitizer and light, N-(phenylmethyl)-N'-2-propenylthiourea would likely undergo oxidation at the sulfur atom.
Furthermore, N-allylthioureas can undergo intramolecular heterocyclization to form 1,3-thiazoline derivatives under certain conditions. researchgate.net The specific conditions and reagents would dictate the precise mechanistic pathway, which could involve acid or base catalysis to facilitate the cyclization process.
Kinetic Studies of Chemical Reactions
For example, a study on the photooxidation of N-allylthiourea sensitized by phenosafranine dye allowed for the determination of the rate constant for the reaction between N-allylthiourea and singlet oxygen, which was found to be 4 x 10⁶ M⁻¹ s⁻¹ at a pH of 7.1. chemicalbook.com This indicates a moderately fast reaction. Kinetic studies involving N-(phenylmethyl)-N'-2-propenylthiourea would likely involve monitoring the disappearance of the reactant or the formation of the product over time using techniques such as UV-Vis spectroscopy or NMR spectroscopy.
In a different context, kinetic studies on the benzylation of adenine (B156593) demonstrated that the reaction is second-order, with the Gibbs free energy of activation being a key parameter in determining the reaction rate. researchgate.net Similar kinetic analyses could be applied to the synthesis or transformation of N-(phenylmethyl)-N'-2-propenylthiourea to determine reaction orders, rate constants, and activation energies, providing insight into the reaction mechanism.
Table 1: Kinetic Data for a Related Thiourea Reaction
| Reactant | Reaction Type | Rate Constant (k) | Conditions |
|---|
This table presents kinetic data for the reaction of N-allylthiourea with singlet oxygen, as specific data for N-(phenylmethyl)-N'-2-propenylthiourea is not available. chemicalbook.com
Computational Modeling of Reaction Intermediates and Transition States
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. While no specific computational studies on N-(phenylmethyl)-N'-2-propenylthiourea were found, research on similar molecules illustrates the potential of this approach.
For instance, DFT calculations have been employed to study the molecular and electronic structures of N-benzyl-N-nitrosohydroxylamine derivatives and their metal complexes. researchgate.net These calculations provide insights into the geometry and stability of the molecules. In another study, theoretical calculations were used to investigate the reaction mechanism between 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene and benzoyl isocyanate, helping to understand the formation of urea (B33335) and isourea products. researchgate.net
In the context of N-(phenylmethyl)-N'-2-propenylthiourea, computational modeling could be used to:
Model the halocyclization reaction: To determine the structure of the halonium ion intermediate and the transition state for the subsequent nucleophilic attack by the sulfur atom.
Investigate the electronic properties: To understand the charge distribution within the molecule and identify the most likely sites for electrophilic or nucleophilic attack.
Predict reaction pathways: By comparing the activation energies of different possible reaction pathways, computational chemistry can help to predict the most favorable reaction product under specific conditions.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| N-(phenylmethyl)-N'-2-propenylthiourea |
| N-benzyl-N'-allylthiourea |
| N-Allylthiourea |
| Thiazoline |
| N-benzyl-N-nitrosohydroxylamine |
| 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene |
| Benzoyl isocyanate |
| Urea |
| Isourea |
| Adenine |
Emerging Research Applications of N Phenylmethyl N 2 Propenylthiourea in Advanced Chemical Systems
Catalytic Applications in Organic Transformations
Thiourea (B124793) derivatives have emerged as a significant class of organocatalysts, primarily due to their ability to activate electrophiles through hydrogen bonding, mimicking the action of Lewis acids. uzh.chresearchgate.net This activation strategy is central to many stereoselective transformations.
As Organocatalysts in Stereoselective Synthesis
Bifunctional thiourea organocatalysts, which contain both a hydrogen-bond donor (thiourea) and a Brønsted basic site (like a tertiary amine) within the same molecule, are powerful tools in asymmetric synthesis. uzh.chresearchgate.net The synergistic action of these two groups allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high reactivity and stereoselectivity. uzh.ch While extensive libraries of such catalysts have been synthesized and screened for reactions like the dynamic kinetic resolution of azlactones, specific studies detailing the catalytic activity of N-(phenylmethyl)-N'-2-propenylthiourea are not extensively reported. uzh.ch However, the fundamental design, incorporating benzyl (B1604629) and allyl functionalities, fits the modular structure of known effective catalysts. uzh.ch
Metal-Thiourea Complexes as Catalysts
The sulfur and nitrogen atoms of the thiourea group are excellent ligands for a variety of transition metals, forming stable complexes. csic.esresearchgate.net These metal-thiourea complexes have found applications in catalysis, where the metal center's activity can be modulated by the electronic and steric properties of the thiourea ligand. The field of multimetallic catalysis is also an emerging area where thiourea ligands can play a role. researchgate.net Organometallic reactions, including cross-coupling and cycloadditions, are often promoted by transition metal complexes, and developing these reactions to be compatible with aqueous or biological media is a major research goal. csic.es Although the catalytic potential for metal complexes of many thiourea derivatives has been explored, specific reports on catalysts derived from N-(phenylmethyl)-N'-2-propenylthiourea are limited in the current literature.
Development of Chemosensors for Analytical Detection
The ability of the thiourea group to engage in specific binding interactions, particularly through hydrogen bonding with anions and coordination with soft metal ions, makes it an ideal recognition unit for chemosensors.
Fluorescent and Colorimetric Chemosensors for Metal Ions (e.g., Hg²⁺, Zn²⁺, Cd²⁺)
Thiourea-based fluorescent chemosensors are a well-established class of probes for detecting heavy and transition metal ions. uzh.chresearchgate.net The general design involves conjugating the thiourea unit to a fluorophore. The sensing mechanism often relies on the disruption of an electronic interaction between a heteroatom and the fluorophore upon metal binding. uzh.ch For instance, in many anilinic fluorophores, the nitrogen lone pair is involved in an intramolecular charge transfer (ICT) excited state; coordination with a metal ion alters this state and changes the fluorescence output. uzh.ch
For thiourea sensors, the sulfur atom can coordinate with soft metal ions like Hg²⁺, while the nitrogen atoms can bind to borderline ions like Zn²⁺ and Cd²⁺. uzh.chresearchgate.net This binding event restricts the electronic activity of the heteroatoms, leading to a "turn-on" fluorescence response. Research has demonstrated that thiourea-naphthalimide conjugates can function as effective sensors for Zn²⁺, Cd²⁺, and Hg²⁺ in aqueous media. uzh.ch
Table 1: Representative Performance of a Thiourea-Based Fluorescent Sensor This table illustrates the typical response of analogous thiourea chemosensors, as specific data for N-(phenylmethyl)-N'-2-propenylthiourea is not available.
| Metal Ion | Typical Fluorescence Response | Binding Stoichiometry (Ligand:Metal) | Potential Detection Limit Range |
|---|---|---|---|
| Hg²⁺ | Strong "Turn-On" Fluorescence | 1:1 | Nanomolar (nM) |
| Zn²⁺ | Moderate "Turn-On" Fluorescence | 1:1 or 2:1 | Micromolar (µM) |
| Cd²⁺ | Moderate "Turn-On" Fluorescence | 1:1 | Micromolar (µM) |
| Pb²⁺ | Weak or No Response | N/A | N/A |
| Cu²⁺ | Fluorescence Quenching | N/A | N/A |
Detection of Anionic Species
The two N-H protons of the thiourea moiety are excellent hydrogen-bond donors, making this group a superb receptor for anionic species. nih.govsioc-journal.cn The binding of an anion, such as acetate (B1210297) (AcO⁻), fluoride (B91410) (F⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻), to the thiourea N-H groups can trigger a significant change in the absorption or fluorescence spectrum of an attached signaling unit. nih.gov This has led to the development of a new generation of highly effective thiourea-based anion sensors. nih.govsioc-journal.cn For example, N-benzamidothioureas, a related class of receptors, show unprecedented red shifts in their absorption spectra upon anion binding, enabling colorimetric detection. nih.gov The binding affinities are often very high, with association constants in the range of 10⁵-10⁷ M⁻¹ for acetate in acetonitrile. nih.gov While this is a major area of research for the thiourea scaffold, specific studies on N-(phenylmethyl)-N'-2-propenylthiourea as an anion sensor are not widely reported.
Application in Advanced Analytical Methodologies (e.g., Bio-imaging)
The high sensitivity and selectivity of fluorescent chemosensors make them powerful tools for visualizing analytes in complex biological environments. nih.govnih.gov Thiourea-based sensors have been successfully employed for fluorescence microscopy imaging of metal ion concentrations in living mammalian cells. uzh.chresearchgate.net For example, a previously reported thiourea sensor was shown to be a viable optical imaging agent for tracking Hg²⁺ within live cells. uzh.ch The ability to design probes that provide a "turn-on" signal in the presence of a specific analyte is particularly advantageous for bio-imaging, as it minimizes background fluorescence and enhances image contrast. uu.nl Given the proven success of related thiourea compounds in cellular imaging, N-(phenylmethyl)-N'-2-propenylthiourea, when conjugated to a suitable fluorophore, represents a promising candidate for the development of new probes for bio-imaging applications. uzh.chresearchgate.netnih.gov
Biological Activity Research in Non-Human Systems (Mechanistic Focus)
N-(phenylmethyl)-N'-2-propenylthiourea, also known as benzyl-allylthiourea, is a compound that belongs to the thiourea class, characterized by a central thiocarbonyl group flanked by two nitrogen atoms. The presence of the phenylmethyl (benzyl) and 2-propenyl (allyl) substituents creates a molecule with significant potential for biological activity. Research into structurally related thiourea derivatives has illuminated several mechanisms through which these compounds can exert effects in biological systems, primarily focusing on their antioxidant and enzyme-inhibiting properties.
The antioxidant capabilities of thiourea derivatives are a subject of considerable research interest. The core thiourea structure and its specific substituents, such as the benzyl and allyl groups in N-(phenylmethyl)-N'-2-propenylthiourea, are believed to contribute to its ability to neutralize reactive oxygen species (ROS) and other free radicals. The primary mechanisms proposed for this activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov
The Hydrogen Atom Transfer (HAT) mechanism is a fundamental process in which an antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching the radical's reactivity. mdpi.comfrontiersin.org This process is a direct, one-step reaction. mdpi.com For N-(phenylmethyl)-N'-2-propenylthiourea, the N-H protons of the thiourea backbone are the most likely candidates for donation. The effectiveness of this pathway is governed by the bond dissociation enthalpy (BDE) of the N-H bond; a lower BDE facilitates easier hydrogen donation. mdpi.com
Computational studies on analogous compounds like 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU) have shown that the reaction with hydroperoxyl radicals (HOO•) predominantly occurs via the HAT mechanism. hueuni.edu.vn In such reactions, the transfer of a hydrogen atom from one of the nitrogen atoms (specifically the N2-H17 position in PPTU) is the most favored pathway. hueuni.edu.vn This suggests that for N-(phenylmethyl)-N'-2-propenylthiourea, the N-H bonds are the primary sites for HAT-based antioxidant action. The presence of electron-donating or withdrawing groups on the molecule can influence the N-H BDE, thereby modulating the antioxidant capacity. researchgate.net
The Single Electron Transfer (SET) mechanism provides an alternative route for antioxidant activity. In this pathway, the antioxidant molecule donates an electron to a free radical, forming a radical cation of the antioxidant and an anion of the radical species. nih.gov This initial electron transfer is often followed by proton transfer (a process known as SET-PT) to yield the final neutralized products. researchgate.net
The feasibility of the SET mechanism is determined by the ionization potential (IP) of the antioxidant molecule. Compounds with lower IPs are more readily oxidized and are thus better SET donors. researchgate.net For thiourea derivatives, the sulfur and nitrogen atoms, with their lone pairs of electrons, are the principal sites for electron donation. Quantum chemical calculations on related thiourea structures have been used to evaluate their potential to act as antioxidants through SET pathways. hueuni.edu.vn While often considered a less dominant pathway than HAT for many thioureas in reacting with certain radicals, its contribution cannot be disregarded and is dependent on the specific radical species and the solvent environment. hueuni.edu.vnresearchgate.net
The scavenging process involves the antioxidant molecule interacting with and deactivating the radical, a reaction that can be monitored by changes in absorbance or fluorescence. frontiersin.orgnih.gov For instance, the deep violet DPPH• radical becomes a colorless or pale yellow non-radical form upon accepting a hydrogen atom or an electron. nih.govnih.gov The efficiency of a scavenger is often quantified by its IC50 value, which is the concentration required to scavenge 50% of the initial radicals. Studies on various thiourea derivatives have demonstrated their capacity to scavenge free radicals in a concentration-dependent manner. researchgate.netresearchgate.net
Table 1: Radical Scavenging Activity of Structurally Related Thiourea Compounds
This table presents the half-maximal inhibitory concentration (IC50) values for N-phenylthiourea and 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) from experimental studies, illustrating the radical scavenging potential of the thiourea scaffold.
| Compound | Radical Assay | IC50 Value (M) | Source |
| N-phenylthiourea | DPPH• | 4.82 x 10⁻⁴ | researchgate.net |
| 1-phenyl-3-(2-pyridyl)-2-thiourea | DPPH• | 1.3 x 10⁻³ | hueuni.edu.vn |
| 1-phenyl-3-(2-pyridyl)-2-thiourea | ABTS•+ | 1.1 x 10⁻³ | hueuni.edu.vn |
The structural features of N-(phenylmethyl)-N'-2-propenylthiourea, particularly the benzyl group and the thiocarbonyl moiety, suggest its potential as an inhibitor of various enzymes. The thiourea group is known to interact with metallic cofactors in enzymes, and the aromatic and aliphatic side chains can engage in hydrophobic and van der Waals interactions within enzyme active sites.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit. nih.govnih.gov
The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site (PAS). nih.gov Inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed inhibition. nih.govnih.gov Competitive inhibitors typically bind to the active site, preventing the substrate from binding. nih.gov The N-(phenylmethyl) or benzyl group present in the target compound is a structural motif found in known cholinesterase inhibitors. nih.govrsc.org Research on a series of N-benzyl-2-phenylethanamine derivatives showed that these compounds inhibit both AChE and BChE. rsc.org Molecular docking studies suggest that such compounds can fit within the active site gorge of the enzyme, interacting with key amino acid residues. rsc.org
Similarly, various hydrazine-1-carboxamides and benzohydrazides have been reported as dual inhibitors of both AChE and BChE. mdpi.com The mechanism often involves the inhibitor binding near the catalytic triad, acting as a non-covalent inhibitor. mdpi.com Given these precedents, it is plausible that N-(phenylmethyl)-N'-2-propenylthiourea could act as an inhibitor of AChE and BChE, with the benzyl group potentially interacting with the hydrophobic regions of the active site gorge and the thiourea core engaging in hydrogen bonding or other interactions.
Table 2: Cholinesterase Inhibition by Structurally Related Compounds
This table shows the inhibitory concentrations (IC50) for selected compounds that share structural similarities with N-(phenylmethyl)-N'-2-propenylthiourea or belong to related chemical classes, highlighting their potential as cholinesterase inhibitors.
| Compound Class/Name | Enzyme | IC50 Value (µM) | Source |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0 - 106.8 | mdpi.com |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0 - 277.5 | mdpi.com |
| 2-(4-chlorobenzoyl)-N-methylhydrazine-1-carboxamide | AChE | 44.08 | mdpi.com |
| Phenylthiourea (B91264) (PTU) | Phenoloxidase* | 0.21 | nih.gov |
*Note: Phenylthiourea is a known competitive inhibitor of phenoloxidase, a different enzyme, but its inhibitory potential is included to illustrate the bioactivity of the core thiourea structure. nih.gov
Enzyme Inhibition Mechanisms and Molecular Targets
Sirtuin-1 (SIRT1) Inhibition
There is no direct experimental evidence to confirm the Sirtuin-1 (SIRT1) inhibitory activity of N-(phenylmethyl)-N'-2-propenylthiourea. However, studies on related thiourea derivatives suggest a potential for this class of compounds to interact with sirtuins. The antitumor activity of some thiourea derivatives is thought to be based on their potential to inhibit protein kinases, topoisomerases, carbonic anhydrase, and sirtuins. researchgate.net Specifically, the inclusion of certain structural moieties, which are present in N-(phenylmethyl)-N'-2-propenylthiourea, has been suggested to aid in the binding process to the SIRT1 receptor. researchgate.net Further research is required to determine if N-(phenylmethyl)-N'-2-propenylthiourea itself acts as a direct inhibitor of SIRT1.
Kinase Inhibition (e.g., EGFR, BRAFV600E)
Direct studies on the inhibition of Epidermal Growth Factor Receptor (EGFR) and BRAF V600E by N-(phenylmethyl)-N'-2-propenylthiourea have not been reported. However, research on structurally similar compounds provides insights into the potential kinase inhibitory activities of this thiourea derivative.
A study focusing on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas identified these compounds as potential inhibitors of both EGFR and HER-2 kinases. researchgate.net One particular thiourea derivative, compound 7b, demonstrated significant inhibitory activity with IC50 values of 0.08 microM for EGFR and 0.35 microM for HER-2. researchgate.netresearchgate.net Docking simulations further supported these findings by showing that compound 7b could fit into the active site of EGFR. researchgate.net
Furthermore, investigations into N-benzoyl-3-allylthiourea revealed its potential as an anti-breast cancer agent by enhancing HER-2 expression. nih.gov The study highlighted that allylthiourea (B1665245) derivatives, in general, have shown activity against breast cancer cell lines. nih.gov Molecular modeling predicted that N-benzoyl-3-allylthiourea could have higher biological activity compared to its parent compound, allylthiourea. nih.gov
While these findings are promising for the broader class of thiourea derivatives, there is currently no specific data available on the inhibitory effects of N-(phenylmethyl)-N'-2-propenylthiourea on EGFR or BRAF V600E.
Antimicrobial Mechanisms of Action in Microbial Models
The precise antimicrobial mechanisms of N-(phenylmethyl)-N'-2-propenylthiourea have not been specifically elucidated. However, studies on analogous compounds suggest potential modes of action. For instance, an in-silico study of 1-allyl-3-benzoylthiourea (B5185869) analogs indicated that these compounds interact with the DNA gyrase subunit B receptor, a crucial enzyme for bacterial DNA replication. nih.gov This suggests that a possible mechanism of action for related thiourea derivatives could involve the disruption of bacterial DNA synthesis. nih.gov
Inhibition of Bacterial Growth and Vital Processes
Another study on a series of N(1)-benzyl and N(1)-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives reported good activity against Mycobacterium smegmatis. nih.gov One of the 1-benzyl derivatives showed potent antimycobacterial activity without inhibiting mammalian dihydrofolate reductase (DHFR). nih.gov
| Compound Class | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 1-allyl-3-benzoylthiourea analogs | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 1000 µg/mL | nih.gov |
| N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives | Mycobacterium smegmatis | Good activity | nih.gov |
Antifungal Efficacy and Cellular Targets
Specific studies on the antifungal efficacy and cellular targets of N-(phenylmethyl)-N'-2-propenylthiourea are not available. However, the presence of both allyl and benzyl groups in its structure is significant, as allylamines and benzylamines are known classes of antifungal agents. nih.gov These compounds typically act by inhibiting squalene (B77637) epoxidase, a key enzyme in the biosynthesis of ergosterol (B1671047), which is an essential component of the fungal cell membrane. nih.gov This inhibition leads to a deficiency in ergosterol and an accumulation of squalene, which increases membrane permeability and ultimately results in fungal cell death. nih.gov
Research on other thiourea-containing compounds has also demonstrated antifungal properties. For example, a series of 1-(N-substituted-1H-indol-3-yl)-3-arylprop-2-ene-1-ones, when reacted with thiourea, produced pyrimidine (B1678525) derivatives with antimicrobial activity. nih.gov One such derivative, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine, was found to be the most active against Candida albicans among the tested compounds. nih.gov
| Compound Class | Fungal Strain | Mechanism/Activity | Reference |
|---|---|---|---|
| Allylamines/Benzylamines | Various fungi | Inhibition of squalene epoxidase | nih.gov |
| Thiourea-derived pyrimidines | Candida albicans | Active against the strain | nih.gov |
Antiprotozoal Activities (e.g., Leishmania amazonensis, Plasmodium falciparum, Trypanosoma cruzi)
There is no direct evidence for the antiprotozoal activity of N-(phenylmethyl)-N'-2-propenylthiourea against Leishmania amazonensis, Plasmodium falciparum, or Trypanosoma cruzi. However, research on related chemical structures suggests potential activity.
Against Trypanosoma cruzi : A study on benzoylthiourea (B1224501) derivatives showed that several compounds exhibited selective antiprotozoal activity against all developmental forms of the T. cruzi Y strain. nih.govnih.gov These compounds induced profound morphological, ultrastructural, and biochemical changes in the epimastigote forms, leading to cell death. nih.govnih.gov
Against Leishmania amazonensis : Benzylamine (B48309) derivatives have been identified as highly potent inhibitors of the sterol biosynthesis pathway in L. amazonensis. nih.gov These compounds were shown to be highly selective against intracellular amastigotes. nih.gov
Against Plasmodium falciparum : Research on p-substituted benzyl thiazinoquinone derivatives has demonstrated their effectiveness as antiplasmodial agents in the micromolar range against both chloroquine-sensitive and -resistant strains of P. falciparum. mdpi.com
| Compound Class | Protozoan Parasite | Observed Activity | Reference |
|---|---|---|---|
| Benzoylthiourea derivatives | Trypanosoma cruzi | Selective activity against all developmental forms | nih.govnih.gov |
| Benzylamines | Leishmania amazonensis | Potent inhibitors of sterol biosynthesis | nih.gov |
| p-substituted benzyl thiazinoquinones | Plasmodium falciparum | Active in the micromolar range | mdpi.com |
Anticancer Activity in In Vitro Cellular Models (Non-Human)
Currently, there are no published studies investigating the anticancer activity of N-(phenylmethyl)-N'-2-propenylthiourea specifically in non-human in vitro cellular models. Research on related thiourea derivatives has primarily focused on human cancer cell lines. Further investigation is needed to determine if this compound exhibits cytotoxic or antiproliferative effects in non-human cancer cell models.
Supramolecular Chemistry and Materials Science
The ability of N-(phenylmethyl)-N'-2-propenylthiourea to form ordered structures through non-covalent interactions makes it a valuable building block in supramolecular chemistry and materials science.
The presence of the benzyl and allyl groups in N-(phenylmethyl)-N'-2-propenylthiourea introduces additional possibilities for intermolecular interactions. The aromatic ring of the benzyl group can participate in π-stacking interactions, while the allyl group could potentially engage in weaker C-H···π interactions. The interplay of these various non-covalent forces provides a powerful tool for the rational design of crystalline solids with specific topologies and properties. The study of supramolecular synthons, which are structural units formed by intermolecular interactions, is crucial for this "crystal engineering" approach. nih.gov
Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with a high degree of π-conjugation and intramolecular charge transfer character, are promising candidates for NLO materials. Thiourea derivatives, especially when combined with aromatic and electron-donating or -withdrawing groups, can exhibit substantial NLO responses.
For instance, a new metal-organic crystal, bis(thiourea) cadmium zinc chloride, has been confirmed to possess second-harmonic generation (SHG) activity. nih.gov Similarly, urea (B33335) thiourea zinc chloride is another semi-organic material with demonstrated NLO properties. researchgate.net Theoretical studies on unsymmetrical acyl thiourea derivatives have also predicted significant third-order NLO polarizability. unair.ac.id The N-(phenylmethyl)-N'-2-propenylthiourea molecule, with its combination of a π-electron-rich benzyl group and the polarizable thiourea core, possesses the fundamental structural features required for NLO activity. Further experimental and theoretical investigations are warranted to quantify the NLO response of this specific compound.
The self-assembly properties of N-(phenylmethyl)-N'-2-propenylthiourea also suggest its potential application in the development of advanced soft materials and nanomaterials.
Organogelators: Low-molecular-weight organogelators are molecules that can self-assemble in organic solvents to form three-dimensional networks, leading to the formation of a gel. Research has shown that certain N-benzoyl-N′-aryl thiourea derivatives are capable of forming stable gels in a variety of organic solvents. researchgate.net The gelation ability is driven by the same intermolecular interactions that govern their crystal packing, primarily hydrogen bonding and van der Waals forces. The specific nature of the substituents on the thiourea core plays a critical role in determining the gelation efficiency and the properties of the resulting gel. This suggests that N-(phenylmethyl)-N'-2-propenylthiourea could also function as an organogelator, potentially in a range of solvents.
Nanocrystals: Substituted thioureas have emerged as a versatile class of precursors for the synthesis of metal sulfide (B99878) nanocrystals. researchgate.net The reactivity of the thiourea precursor, which dictates the nucleation and growth kinetics of the nanocrystals, can be finely tuned by altering the substituents on the nitrogen atoms. researchgate.net This "tunable library" approach allows for precise control over the size and, consequently, the properties of the resulting nanocrystals. The presence of the allyl and benzyl groups in N-(phenylmethyl)-N'-2-propenylthiourea would place it within this library of tunable precursors, offering a specific reactivity profile for the controlled synthesis of various metal sulfide nanocrystals with potential applications in electronics and photovoltaics.
Q & A
Q. Why do computational and experimental IR spectra differ for thiourea derivatives?
- Methodological Answer : Gas-phase DFT calculations may neglect solid-state hydrogen bonding. Experimental IR (KBr pellets) should be compared with solvent-inclusive DFT models . NIST database cross-referencing helps validate peaks .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
